N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
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Overview
Description
N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide: is a synthetic organic compound characterized by its complex structure, which includes a benzo[c]chromene core with disulfonamide groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[c]chromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromene structure.
Introduction of Disulfonamide Groups: The disulfonamide groups are introduced through sulfonation reactions, where sulfonyl chlorides react with amines in the presence of a base.
Attachment of 2-Methoxyethyl Groups: The final step involves the alkylation of the amine groups with 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromene structure, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzo[c]chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of sulfonamide groups suggests it may interact with enzymes that have sulfonamide-binding sites, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drug candidates.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzo[c]chromene core and sulfonamide groups.
Mechanism of Action
The mechanism of action of N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The benzo[c]chromene core may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-dicarboxamide: Similar structure but with carboxamide groups instead of sulfonamide groups.
Uniqueness
N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is unique due to the presence of both methoxyethyl and sulfonamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-N,8-N-bis(2-methoxyethyl)-6-oxobenzo[c]chromene-3,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O8S2/c1-27-9-7-20-30(23,24)13-3-5-15-16-6-4-14(31(25,26)21-8-10-28-2)12-18(16)29-19(22)17(15)11-13/h3-6,11-12,20-21H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJUJJRSXKYOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)NCCOC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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